molecular formula C26H20N2O2S2 B5160157 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine

2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine

Cat. No. B5160157
M. Wt: 456.6 g/mol
InChI Key: YBXFLRQRYNVKMM-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine, also known as BPTP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP belongs to the class of thienopyridine derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In

Mechanism of Action

The exact mechanism of action of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine has been shown to inhibit the activity of the viral protease, which is essential for viral replication.
Biochemical and physiological effects:
2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of viral replication. In addition, 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine is its potent anticancer activity against a wide range of cancer cell lines. In addition, 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine has been found to have antiviral and anti-inflammatory effects, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine. One of the areas of interest is the development of novel formulations that can improve the solubility and bioavailability of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine. In addition, further studies are needed to elucidate the exact mechanism of action of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine and to identify potential targets for its therapeutic applications. Furthermore, the anticancer activity of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine needs to be evaluated in vivo to determine its efficacy and toxicity. Finally, the potential use of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine in combination with other anticancer agents needs to be explored to determine its synergistic effects.
Conclusion:
In conclusion, 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine is a novel compound that has shown promising anticancer, antiviral, and anti-inflammatory effects. The synthesis of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine involves a multi-step process, and the compound has been found to exhibit potent activity against a wide range of cancer cell lines. However, further studies are needed to elucidate the exact mechanism of action of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine and to evaluate its efficacy and toxicity in vivo. Overall, 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine has the potential to be developed into a novel therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.

Synthesis Methods

The synthesis of 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine involves a multi-step process that starts with the reaction of 2-chloro-4,6-diphenylthieno[2,3-b]pyridine with sodium benzenesulfinate to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with benzylamine to yield 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine. The overall yield of the synthesis is around 40%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine has been shown to have antiviral activity against hepatitis C virus and HIV-1. Furthermore, 2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-benzylsulfonyl-4,6-diphenylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S2/c27-24-23-21(19-12-6-2-7-13-19)16-22(20-14-8-3-9-15-20)28-25(23)31-26(24)32(29,30)17-18-10-4-1-5-11-18/h1-16H,17,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXFLRQRYNVKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridine-3-amine

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